molecular formula C8H8N6O6 B7764709 Murexide

Murexide

Cat. No.: B7764709
M. Wt: 284.19 g/mol
InChI Key: LJYRLGOJYKPILZ-UHFFFAOYSA-N
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Description

Murexide, also known as ammonium purpurate, is a purple solid compound with the chemical formula ( \text{C}_8\text{H}_8\text{N}_6\text{O}_6 ). It is the ammonium salt of purpuric acid and is soluble in water. Historically, this compound was used as a dye and an indicator reagent in analytical chemistry. Its aqueous solutions exhibit different colors depending on the pH: yellow at low pH, reddish-purple in weakly acidic solutions, and blue-purple in alkaline solutions .

Preparation Methods

Chemical Reactions Analysis

Murexide undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of murexide involves its ability to form complexes with metal ions. In the this compound test for uric acid, uric acid is oxidized by nitric acid to form alloxantin, which is then converted to ammonium purpurate (this compound) by ammonia. This reaction sequence involves the formation of various intermediates, including alloxan and uramil .

Comparison with Similar Compounds

Murexide is unique in its ability to act as a complexometric indicator and its historical use as a dye. Similar compounds include:

This compound’s versatility and unique properties make it a valuable compound in various scientific fields.

Properties

IUPAC Name

azanium;2,4-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrimidin-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h(H2,10,11,14,15,18)(H3,12,13,16,17,19);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRLGOJYKPILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889371
Record name Murexide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple-red solid with a green metallic luster; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Murexide
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CAS No.

3051-09-0
Record name Murexide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murexide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate
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Record name MUREXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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